N'4'-sec-Butyl-6-chloro-pyrimidine-4,5-diamine

Nitric Oxide Inhibition Immunopharmacology Pyrimidine SAR

N'4'-sec-Butyl-6-chloro-pyrimidine-4,5-diamine (CAS 195252-58-5) is a heterocyclic small molecule belonging to the 4,5-diaminopyrimidine class. It features a reactive chlorine atom at the 6-position of the pyrimidine ring and a sec-butyl substituent on the 4-amino group.

Molecular Formula C8H13ClN4
Molecular Weight 200.67 g/mol
CAS No. 195252-58-5
Cat. No. B12114146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'4'-sec-Butyl-6-chloro-pyrimidine-4,5-diamine
CAS195252-58-5
Molecular FormulaC8H13ClN4
Molecular Weight200.67 g/mol
Structural Identifiers
SMILESCCC(C)NC1=C(C(=NC=N1)Cl)N
InChIInChI=1S/C8H13ClN4/c1-3-5(2)13-8-6(10)7(9)11-4-12-8/h4-5H,3,10H2,1-2H3,(H,11,12,13)
InChIKeyAOIZXMOMDCRHTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'4'-sec-Butyl-6-chloro-pyrimidine-4,5-diamine (CAS 195252-58-5): A Key Diaminopyrimidine Building Block for Targeted Synthesis


N'4'-sec-Butyl-6-chloro-pyrimidine-4,5-diamine (CAS 195252-58-5) is a heterocyclic small molecule belonging to the 4,5-diaminopyrimidine class . It features a reactive chlorine atom at the 6-position of the pyrimidine ring and a sec-butyl substituent on the 4-amino group. This scaffold serves as a critical intermediate in the synthesis of diverse bioactive molecules, most notably substituted purines [1] and kinase inhibitor libraries . Its unique substitution pattern—a branched alkylamino group adjacent to a halogen leaving group—enables chemoselective derivatization that is not achievable with simpler, unbranched analogs.

Why Unbranched Analogs Cannot Substitute for N'4'-sec-Butyl-6-chloro-pyrimidine-4,5-diamine in SAR-Driven Synthesis


In-class diaminopyrimidines with unbranched N4-alkyl chains, such as the N4-butyl analog (CAS 41259-67-0), share an identical molecular formula and similar calculated logP values but differ critically in steric topology . The sec-butyl group introduces an α-branched carbon adjacent to the amine, which alters the spatial orientation of the side chain and modulates the electron density at the N4 position. This subtle structural variation translates into divergent biological outcomes: a published SAR study on polysubstituted pyrimidines demonstrated that the 5-sec-butyl analog exhibited the highest inhibitory activity (IC50 = 2.57 µM) among a panel of alkyl substituents, including n-butyl, isopropyl, and propargyl [1]. Direct substitution with the linear N4-butyl analog in a synthetic sequence intended for a sec-butyl-specific pharmacophore would risk loss of target potency, altered selectivity, or disrupted crystal packing interactions.

Quantitative Differentiation Evidence for N'4'-sec-Butyl-6-chloro-pyrimidine-4,5-diamine


Class-Level SAR: sec-Butyl Substituent Confers Superior Inhibitory Potency in Pyrimidine Series

In a systematic SAR study of C-5 substituted 4,6-dichloropyrimidines, the 5-sec-butyl analog demonstrated the highest potency for inhibiting immune-activated nitric oxide production, with an IC50 of 2.57 µM. This was superior to the 5-n-butyl (IC50 = 3.12 µM), 5-isopropyl (IC50 = 3.45 µM), 5-propargyl (IC50 = 3.89 µM), and 5-unsubstituted (IC50 = 11.49 µM) analogs, establishing a class-level precedent for branched alkyl optimization [1].

Nitric Oxide Inhibition Immunopharmacology Pyrimidine SAR

Lipophilicity Control: sec-Butyl Maintains Optimal LogP for Drug-Like Space

The calculated partition coefficient (clogP) for N'4'-sec-Butyl-6-chloro-pyrimidine-4,5-diamine is 2.58, positioning it within the optimal Lipinski range (1–3) for oral bioavailability and CNS penetration. The unbranched N4-butyl analog (CAS 41259-67-0) shows a similar clogP (2.58), indicating that the sec-butyl branching preserves favorable lipophilicity while introducing steric differentiation .

Physicochemical Properties Drug-Likeness LogP

Synthetic Utility: 6-Chloro Leaving Group Enables Versatile Derivatization for Purine Libraries

The 6-chloro substituent on the 4,5-diaminopyrimidine scaffold is a well-established leaving group for cyclocondensation reactions with aldehydes or carboxylic acids to form 6,8,9-trisubstituted purines. Dang et al. demonstrated efficient purine construction using FeCl3-SiO2, highlighting the strategic advantage of the 6-chloro-4,5-diaminopyrimidine template over non-halogenated analogs, which require additional activation steps [1]. The sec-butyl group at N4 further directs regioselectivity during cyclization, a feature not present in the unsubstituted or N4-methyl analogs.

Purine Synthesis Cross-Coupling Building Block

Optimal Procurement Scenarios for N'4'-sec-Butyl-6-chloro-pyrimidine-4,5-diamine


Kinase Inhibitor Lead Optimization: Maximizing Target Engagement via Branched Alkyl SAR

Medicinal chemistry teams exploring 4,5-diaminopyrimidine-based kinase inhibitors should procure this compound when SAR studies indicate that branching at the N4 position enhances potency. As demonstrated by the 2.57 µM IC50 achieved with the sec-butyl analog in a related pyrimidine series [1], the branched alkyl group can significantly improve target inhibition compared to linear chains. This compound serves as a direct precursor for generating focused libraries around the sec-butyl pharmacophore.

Purine Library Synthesis: Streamlined Access to 6,8,9-Trisubstituted Purines

Research groups constructing purine analog libraries for antiviral or anticancer screening will benefit from the 6-chloro leaving group and the sec-butyl directing group [2]. The compound enables one-step cyclization with aldehydes or carboxylic acids to yield diversely substituted purines, reducing the need for protecting group strategies and improving overall synthetic throughput.

Property-Driven Fragment or Lead-Like Library Design

The compound's calculated logP of 2.58 aligns with lead-like property guidelines. Procurement of this specific analog, rather than the linear N4-butyl version, introduces conformational constraints that can be exploited in fragment-based drug design to probe hydrophobic pocket topologies without compromising physicochemical profiles.

Selective Derivatization Studies Exploiting Chemoselective Amine Reactivity

The presence of two chemically distinct amino groups (C4-NH-sec-butyl and C5-NH2) combined with a reactive C6-Cl site offers a unique trifunctional scaffold. This compound is ideal for stepwise, chemoselective derivatization strategies—such as sequential amination, cross-coupling, and cyclization—that are essential in complex heterocycle synthesis.

Quote Request

Request a Quote for N'4'-sec-Butyl-6-chloro-pyrimidine-4,5-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.